molecular formula C6H8N2O2S B1460822 Pyridin-3-ylmethanesulfonamide CAS No. 749806-66-4

Pyridin-3-ylmethanesulfonamide

Cat. No. B1460822
CAS RN: 749806-66-4
M. Wt: 172.21 g/mol
InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonamide is a chemical compound with the molecular formula C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da . It is also known by other names such as 1-(3-Pyridinyl)methanesulfonamide .


Synthesis Analysis

The synthesis of pyridine derivatives with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism . This process involves the use of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .


Molecular Structure Analysis

The molecular structure of Pyridin-3-ylmethanesulfonamide consists of a pyridine ring attached to a methanesulfonamide group . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

Pyridin-3-ylmethanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 388.1±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 41.6±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 123.7±3.0 cm3 .

Scientific Research Applications

Synthesis of Novel Derivatives

Pyridin-3-ylmethanesulfonamide can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives of Pyridin-3-ylmethanesulfonamide can act as inhibitors of receptor tyrosine kinase . PTKs are found upstream and downstream of tumor suppressor genes or oncogenes and have been shown to play important roles in apoptosis, proliferation, invasion, and differentiation .

Anticancer Activity

The derivatives of Pyridin-3-ylmethanesulfonamide have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

These compounds have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives were evaluated . The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .

Antiviral, Anticholinesterase, Antimalarial, and Antidiabetic Activities

Pyridine-containing compounds, such as Pyridin-3-ylmethanesulfonamide, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, and antidiabetic .

Development of More Potent and Efficacious Anticancer Drugs

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

pyridin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCUQGYIGXFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652819
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylmethanesulfonamide

CAS RN

749806-66-4
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-3-ylmethanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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